molecular formula C17H23ClFNO3 B15124080 tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B15124080
M. Wt: 343.8 g/mol
InChI Key: QEKKELBSPYVVCN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 4-chloro-2-fluorobenzyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and analytical purposes.

Preparation Methods

The synthesis of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 4-chloro-2-fluorobenzyl Moiety: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chloro-2-fluorobenzyl halide.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.

Scientific Research Applications

tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H23ClFNO3

Molecular Weight

343.8 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H23ClFNO3/c1-16(2,3)23-15(21)20-8-6-17(22,7-9-20)11-12-4-5-13(18)10-14(12)19/h4-5,10,22H,6-9,11H2,1-3H3

InChI Key

QEKKELBSPYVVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)F)O

Origin of Product

United States

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